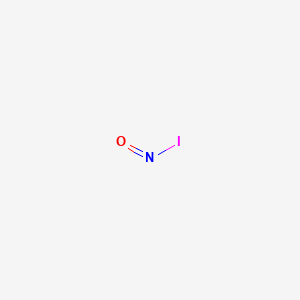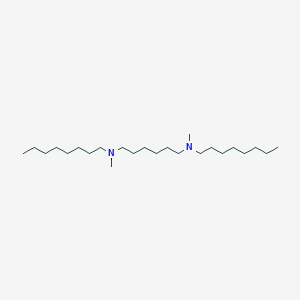![molecular formula C22H18OS B14621053 {9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde CAS No. 60253-22-7](/img/structure/B14621053.png)
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde is a complex organic compound characterized by the presence of a fluorenyl group attached to an acetaldehyde moiety, with a methylsulfanyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of fluorenyl derivatives followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The final step involves the oxidation of the intermediate to form the acetaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the methylsulfanyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of {9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in {9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde makes it unique compared to its similar compounds
Properties
CAS No. |
60253-22-7 |
|---|---|
Molecular Formula |
C22H18OS |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[9-(4-methylsulfanylphenyl)fluoren-9-yl]acetaldehyde |
InChI |
InChI=1S/C22H18OS/c1-24-17-12-10-16(11-13-17)22(14-15-23)20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,15H,14H2,1H3 |
InChI Key |
IXNDUEGKCBCTRO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



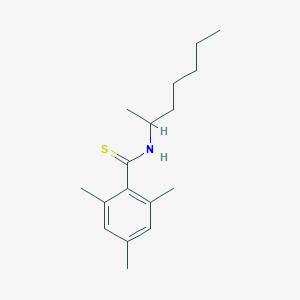
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopentan-1-one](/img/structure/B14620986.png)
![1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol](/img/structure/B14620988.png)
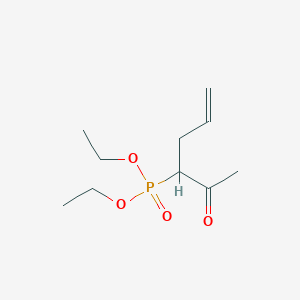
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)

![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
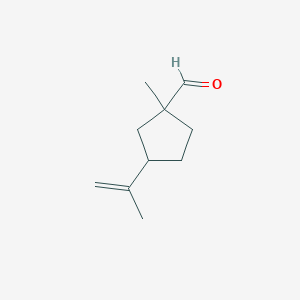
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)

